molecular formula C7H13N3O2S B11756876 (1-isopropyl-1H-imidazol-2-yl)methanesulfonamide

(1-isopropyl-1H-imidazol-2-yl)methanesulfonamide

Cat. No.: B11756876
M. Wt: 203.26 g/mol
InChI Key: ORSSWTLKWHPHLZ-UHFFFAOYSA-N
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Description

(1-isopropyl-1H-imidazol-2-yl)methanesulfonamide is a chemical compound with the molecular formula C7H13N3O2S. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isopropyl-1H-imidazol-2-yl)methanesulfonamide typically involves the reaction of 1-isopropylimidazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1-isopropyl-1H-imidazol-2-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

(1-isopropyl-1H-imidazol-2-yl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1-isopropyl-1H-imidazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the sulfonamide group can form hydrogen bonds with amino acid residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol: Another imidazole derivative with different substituents.

    1-methyl-1H-imidazole-2-sulfonamide: A similar compound with a methyl group instead of an isopropyl group.

Uniqueness

(1-isopropyl-1H-imidazol-2-yl)methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group and the sulfonamide moiety can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

IUPAC Name

(1-propan-2-ylimidazol-2-yl)methanesulfonamide

InChI

InChI=1S/C7H13N3O2S/c1-6(2)10-4-3-9-7(10)5-13(8,11)12/h3-4,6H,5H2,1-2H3,(H2,8,11,12)

InChI Key

ORSSWTLKWHPHLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN=C1CS(=O)(=O)N

Origin of Product

United States

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